molecular formula C20H19N5O4 B3001782 {4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine CAS No. 1775480-95-9

{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine

Cat. No.: B3001782
CAS No.: 1775480-95-9
M. Wt: 393.403
InChI Key: CHGBLXNRBIHZPV-UHFFFAOYSA-N
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Description

{4-[3’-(3,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine is a complex organic compound with a molecular formula of C20H19N5O4 and a molecular weight of 393.403 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Amine derivatives and ring-opened products.

    Substitution: Halogenated phenyl derivatives and other substituted products.

Scientific Research Applications

{4-[3’-(3,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine has been explored for its potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the 1,2,4-oxadiazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of {4-[3’-(3,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The dimethylamine group can act as a hydrogen bond donor or acceptor, influencing the compound’s binding affinity to various molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylethylamine: An aromatic ether with similar methoxy substituents, known for its role as a plant metabolite and allergen.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar dimethoxyphenyl group, used in the synthesis of therapeutic agents.

Uniqueness

{4-[3’-(3,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts diverse biological activities. The combination of the dimethylamine and dimethoxyphenyl groups enhances its solubility and bioavailability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-25(2)14-8-5-12(6-9-14)17-21-19(28-23-17)20-22-18(24-29-20)13-7-10-15(26-3)16(11-13)27-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBLXNRBIHZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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